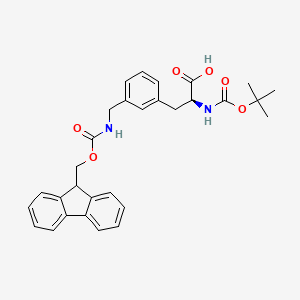
Boc-L-3-Aminomethylphe(Fmoc)
Übersicht
Beschreibung
Boc-L-3-Aminomethylphe(Fmoc) is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of two protective groups: the tert-butoxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are commonly used in peptide synthesis to protect the amino and carboxyl groups, respectively, during the synthesis process. The compound is used extensively in solid-phase peptide synthesis due to its stability and ease of removal under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-3-Aminomethylphe(Fmoc) typically involves the protection of the amino group of L-3-aminomethylphenylalanine with the Boc group and the carboxyl group with the Fmoc group. The process generally follows these steps:
Protection of the Amino Group: The amino group of L-3-aminomethylphenylalanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Protection of the Carboxyl Group: The carboxyl group is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions, which typically involve the use of sodium bicarbonate and dioxane or dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of Boc-L-3-Aminomethylphe(Fmoc) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is synthesized on a solid support, allowing for easy purification and isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-L-3-Aminomethylphe(Fmoc) undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the Boc and Fmoc protective groups under specific conditions.
Coupling Reactions: The formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection of Boc Group: Typically achieved using trifluoroacetic acid (TFA) in dichloromethane.
Deprotection of Fmoc Group: Achieved using a solution of 20% piperidine in DMF.
Coupling Reactions: Often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions are peptides and peptide derivatives, which are used in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Boc-L-3-Aminomethylphe(Fmoc) is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biological Research: Employed in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: Used in the production of peptide-based materials and biomolecules.
Wirkmechanismus
The mechanism of action of Boc-L-3-Aminomethylphe(Fmoc) primarily involves its role as a protected amino acid in peptide synthesis. The protective groups (Boc and Fmoc) prevent unwanted side reactions during the synthesis process. The Boc group is removed under acidic conditions, while the Fmoc group is removed under basic conditions, allowing for the stepwise assembly of peptides. The compound itself does not have a specific biological target or pathway but serves as a crucial intermediate in the synthesis of biologically active peptides.
Vergleich Mit ähnlichen Verbindungen
Boc-L-3-Aminomethylphe(Fmoc) is similar to other protected amino acids used in peptide synthesis, such as:
Boc-L-Phenylalanine(Fmoc): Similar in structure but lacks the aminomethyl group.
Boc-L-3-Aminomethylphenylalanine: Similar but lacks the Fmoc protective group.
Fmoc-L-Phenylalanine: Similar but lacks the Boc protective group.
The uniqueness of Boc-L-3-Aminomethylphe(Fmoc) lies in its dual protection, which allows for greater control and flexibility in peptide synthesis.
Eigenschaften
IUPAC Name |
(2S)-3-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-9-8-10-20(15-19)17-31-28(35)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPUJXXHNINCPZ-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801113898 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801113898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959573-13-8 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959573-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801113898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


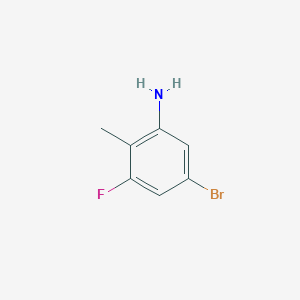
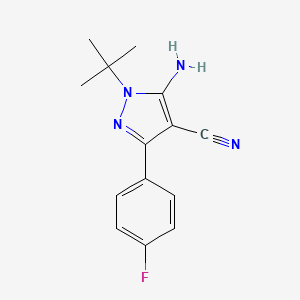

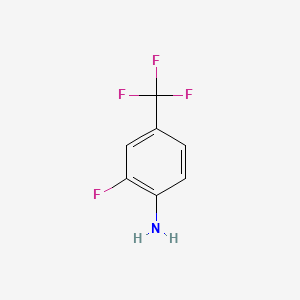
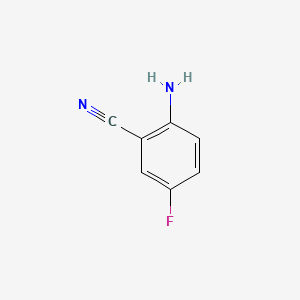
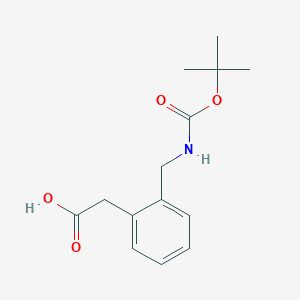
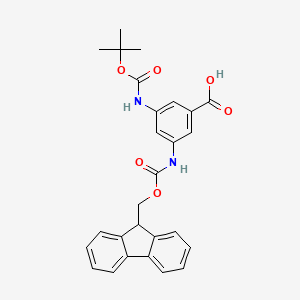
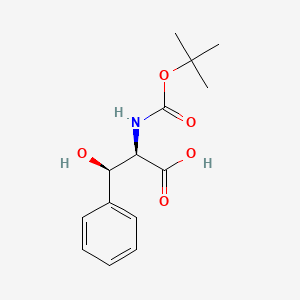
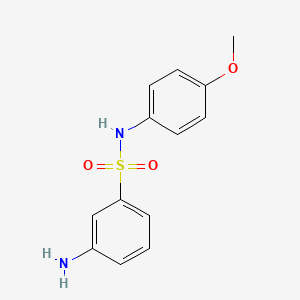
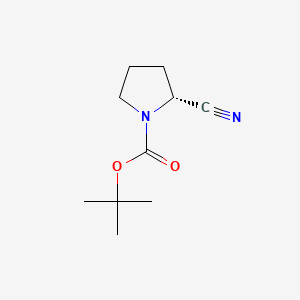

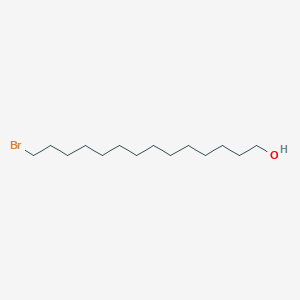
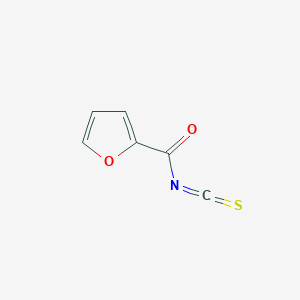
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
